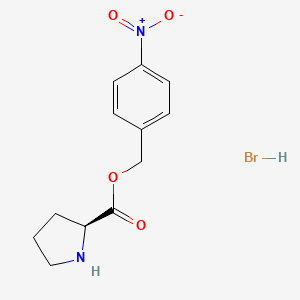

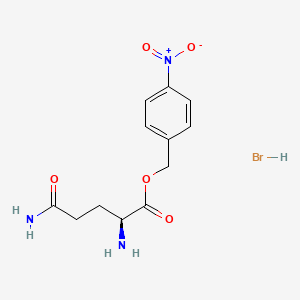

(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

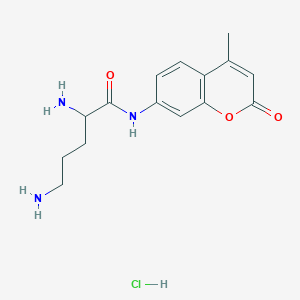

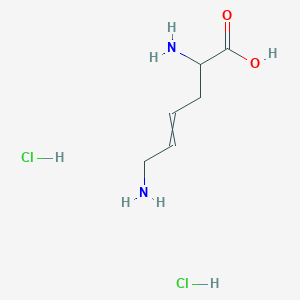

“(S)-Benzyl 2,5-diamino-5-oxopentanoate hydrochloride” is a compound that belongs to the class of amino acids . It has a molecular weight of 272.73 . Another related compound is “(2S)-2,5-Diamino-5-oxopentanoate” which has a molecular formula of C5H9N2O3 .

Molecular Structure Analysis

The molecular structure of “(S)-Benzyl 2,5-diamino-5-oxopentanoate hydrochloride” is represented by the InChI code: 1S/C12H16N2O3.ClH/c13-10 (6-7-11 (14)15)12 (16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2, (H2,14,15);1H/t10-;/m0./s1 . The molecular structure of “(2S)-2,5-Diamino-5-oxopentanoate” is represented by the molecular formula: C5H9N2O3 .

Physical And Chemical Properties Analysis

For the related compound “(2S)-2,5-Diamino-5-oxopentanoate”, it has a boiling point of 445.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C . The compound “(S)-Benzyl 2,5-diamino-5-oxopentanoate hydrochloride” is a solid and should be stored in an inert atmosphere at 2-8°C .

Applications De Recherche Scientifique

Intermediate in Organic Synthesis : N,N-Dimethyl-4-nitrobenzylamine, a compound related to (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide, is extensively used as an intermediate in organic synthesis. The process involves methylene chloride as the reaction solvent and exhibits high reaction yields, indicating its efficiency and potential for industrial scale production (Wang Ling-ya, 2015).

Chemical Synthesis : In the realm of chemical synthesis, m-Nitrobenzyl bromide and related compounds are synthesized from m-nitrotoluene, hydrogen peroxide, and hydrobromic acid, highlighting the compound's role in producing other valuable chemical entities (Ding Dun-dun, 2011).

Material Science Applications : The compound and its derivatives are investigated for their potential applications in material science. For example, Schiff bases with similar structural features are studied for their role as corrosion inhibitors for metals in various solutions, indicating the compound's utility in material protection and preservation (S. Şafak et al., 2012).

Polymer Science : In the field of polymer science, derivatives of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide are explored for the creation of novel polymers with potentially enhanced thermal stability and physical properties, suggesting the compound's significance in the development of new and advanced materials (S. Mehdipour‐Ataei et al., 2004).

Photolabile Groups in Polymers : Compounds with structural similarities to (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide are also noted for their photolabile properties, particularly in the context of polymers. These photolabile groups are crucial for altering polymer properties through irradiation, showcasing the compound's potential in smart material design (H Zhao et al., 2012).

Electrochemical Applications : The compound's derivatives are also explored for their electrochemical behavior and catalytic activity, particularly in the reduction of CO2, which is a crucial process in addressing environmental concerns related to greenhouse gas emissions (S. Mohammadzadeh et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

(4-nitrophenyl)methyl (2S)-2,5-diamino-5-oxopentanoate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5.BrH/c13-10(5-6-11(14)16)12(17)20-7-8-1-3-9(4-2-8)15(18)19;/h1-4,10H,5-7,13H2,(H2,14,16);1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLIBJJMARZVJI-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C(CCC(=O)N)N)[N+](=O)[O-].Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)[C@H](CCC(=O)N)N)[N+](=O)[O-].Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)

![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)